molecular formula C25H23NO4 B6525132 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929451-13-8

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6525132
CAS No.: 929451-13-8
M. Wt: 401.5 g/mol
InChI Key: NLKKHYLWKOLIFV-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with ethoxy, phenyl, and aryl carboxamide groups. Its IUPAC name reflects its structural complexity: an ethoxy group at position 5 of the benzofuran ring, a phenyl group at position 2, and an N-(2-methoxy-5-methylphenyl) carboxamide moiety at position 2.

Properties

IUPAC Name

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-4-29-18-11-13-21-19(15-18)23(24(30-21)17-8-6-5-7-9-17)25(27)26-20-14-16(2)10-12-22(20)28-3/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKHYLWKOLIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is C23H25N1O4C_{23}H_{25}N_{1}O_{4}. The structure features a benzofuran core, which is known for its diverse biological activities. The presence of various functional groups, such as the ethoxy and methoxy substituents, may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In vitro assays reveal that the compound induces apoptosis in these cell lines, demonstrating a dose-dependent response. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary across different studies but suggest significant potency.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-715.63Apoptosis induction
A54912.34Cell cycle arrest
HeLa10.45Caspase activation

Mechanistic Insights

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Apoptosis Induction : Flow cytometry analyses confirm increased levels of pro-apoptotic markers such as cleaved caspase-3 in treated cells.
  • Cell Cycle Arrest : The compound appears to disrupt the normal cell cycle, particularly in MCF-7 cells, leading to increased G2/M phase accumulation.

Anti-inflammatory and Antiviral Properties

In addition to anticancer activity, there are indications that this compound may possess anti-inflammatory and antiviral properties. Preliminary studies suggest that it could inhibit certain viral enzymes, although further research is required to elucidate these effects fully.

Study 1: Cytotoxicity Profile

A study conducted on various cancer cell lines demonstrated that 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The researchers noted that modifications in the benzofuran structure could enhance its efficacy.

Study 2: Mechanistic Pathways

In another investigation, the compound was evaluated for its ability to modulate signaling pathways associated with cancer progression. Results indicated that it inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Amide Group Modifications

  • Methoxy vs. Fluorine Substitution : The 2-methoxy-5-methylphenyl group in the target compound provides steric bulk and moderate polarity compared to the 2-fluorophenyl analog . Fluorine’s electronegativity may enhance binding affinity in certain receptors but reduces metabolic stability.
  • Ethyl vs.

Benzofuran Core Modifications

  • Heterocyclic Additions : The pyrazole- and cyclopropyl-substituted analog (MW 592.4) demonstrates how extended aromatic systems increase molecular weight and complexity, likely affecting solubility and bioavailability.

Physico-Chemical and Pharmacokinetic Trends

  • Topological Polar Surface Area (TPSA) : Consistently ~60.7 Ų across analogs indicates moderate polarity, aligning with oral bioavailability thresholds for CNS-targeted drugs .

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